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Compound of Interest

Compound Name: [DPen2, Pen5] Enkephalin

Cat. No.: B1589489

This guide provides a detailed comparison between the synthetic d-opioid receptor agonist, [D-
Pen2,D-Pen>]enkephalin (DPDPE), and the endogenous opioid peptides, Met-enkephalin and
Leu-enkephalin. The comparison covers receptor binding profiles, functional signaling activities,
and in vivo analgesic effects, supported by experimental data and detailed protocols.

Introduction to the Ligands

Endogenous Enkephalins: Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and Leu-enkephalin (Tyr-Gly-
Gly-Phe-Leu) are endogenous pentapeptides that serve as neurotransmitters in pain circuits.[1]
[2] They are derived from the precursor protein proenkephalin and exhibit a high affinity for the
0-opioid receptor (DOR), while also interacting with the p-opioid receptor (MOR).[2][3][4][5]
Their physiological roles are extensive, modulating pain, emotional states, and autonomic
functions.[2]

DPDPE: [D-Penz,D-Pen>]enkephalin is a synthetic, cyclic pentapeptide analogue of enkephalin.
[3] Its conformation is constrained by a disulfide bond between two D-penicillamine residues.[6]
This structural modification grants it high selectivity for the d-opioid receptor and increased
resistance to enzymatic degradation compared to its endogenous counterparts.[3] DPDPE is
widely used as a research tool to investigate the specific functions of the d-opioid receptor.[3]

[7]

Receptor Binding and Selectivity
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DPDPE is distinguished by its exceptional selectivity for the d-opioid receptor over p- and k-
opioid receptors. Endogenous enkephalins, while showing a preference for the d-receptor, also
bind with significant affinity to the y-receptor.[1][5] This difference in selectivity is a key
determinant of their distinct pharmacological profiles. Halogenation of DPDPE at the Phe*
position has been shown to further increase its affinity and selectivity for the d-opioid receptor.

[1]L6]

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

6-Opioid p-Opioid K-Opioid Selectivity Selectivity
Ligand Receptor Receptor Receptor (MORKi / (KORKi /
(DOR) (MOR) (KOR) DOR Ki) DOR Ki)
DPDPE ~1-5nM > 1000 nM > 1000 nM > 200 - 1000 > 200 - 1000
Leu-
) ~1-10nM ~10 - 50 nM > 1000 nM ~5-10 >100
enkephalin
Met-
) ~1-15nM ~20 - 100 nM >1000 nM ~5-10 > 100
enkephalin

Note: Ki values are approximate and can vary based on experimental conditions, tissue source,
and radioligand used. Data compiled from multiple sources indicating relative affinities.[1][3][6]

[8]

Functional Activity and Signaling Pathways

Opioid receptors are G-protein-coupled receptors (GPCRs). Upon agonist binding, they
primarily couple to inhibitory G-proteins (Gi/0), leading to the inhibition of adenylyl cyclase and
a subsequent decrease in intracellular cyclic AMP (cCAMP) levels.[9][10] Another critical aspect
of GPCR signaling is the recruitment of B-arrestin proteins, which mediate receptor
desensitization, internalization, and can initiate G-protein-independent signaling cascades.[7]
[11]

G-Protein Signaling and cAMP Inhibition

Both DPDPE and endogenous enkephalins are agonists at the d-opioid receptor and effectively
inhibit adenylyl cyclase.[9][12] The potency for this effect generally correlates with their binding
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affinity. Prolonged exposure to these agonists can lead to adenylyl cyclase superactivation
upon withdrawal, a cellular model of opioid dependence.[12][13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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